N,N-Dimethyl-13C2-formamide
Overview
Description
N,N-Dimethyl-13C2-formamide is a carbon-13 labeled form of N,N-dimethylformamide. It is a stable isotope-labeled compound with the molecular formula HCON(13CH3)2. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to the presence of the carbon-13 isotope.
Mechanism of Action
Target of Action
N,N-Dimethyl-13C2-formamide, also known as DMF-13C2, is a variant of N,N-Dimethylformamide (DMF) where two of the hydrogen atoms are replaced with Carbon-13 isotopes Dmf, its non-isotopic counterpart, is known to interact with a variety of biological targets, participating in numerous chemical reactions .
Mode of Action
Dmf is known to act as a nucleophilic or electrophilic reagent, delivering its own h, c, n, and o atoms for the synthesis of a variety of compounds . It can participate in a wide array of reactions, including amination, amidation, formylation, cyanation, insertion, and cyclization .
Biochemical Pathways
DMF-13C2 is likely to affect similar biochemical pathways as DMF. DMF is known to participate in a rich array of reactions, delivering its own H, C, N, and O atoms for the synthesis of various compounds . For instance, under aerobic conditions, DMF can mediate the cyanation of (hetero)arenes .
Result of Action
Dmf is known to participate in a variety of reactions, contributing its own h, c, n, and o atoms for the synthesis of various compounds . This suggests that DMF-13C2 may have similar effects, albeit with the incorporation of the Carbon-13 isotope.
Action Environment
Factors such as temperature, ph, and the presence of other reactants can influence the reactivity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-13C2-formamide typically involves the reaction of carbon-13 labeled methylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product. The general reaction can be represented as follows:
HCOOH+2CH3NH2→HCON(CH3)2+H2O
In this case, the methylamine used is labeled with carbon-13, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methylamine and formic acid. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-13C2-formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide N-oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: N,N-dimethylformamide N-oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-13C2-formamide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the synthesis of labeled compounds for research and development purposes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: The non-labeled form of the compound.
N,N-Dimethyl-d6-formamide: A deuterium-labeled form of N,N-dimethylformamide.
N,N-Dimethylformamide-15N: A nitrogen-15 labeled form of N,N-dimethylformamide.
Uniqueness
N,N-Dimethyl-13C2-formamide is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying carbon-related processes. This isotopic labeling provides a distinct advantage in research applications where precise tracking of carbon atoms is required.
Properties
IUPAC Name |
N,N-di((113C)methyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N([13CH3])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480216 | |
Record name | N,N-Dimethyl-13C2-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.079 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117880-10-1 | |
Record name | N,N-Dimethyl-13C2-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117880-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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